molecular formula C15H14O3 B8575118 Benzyl 2-(2-hydroxyphenyl)acetate

Benzyl 2-(2-hydroxyphenyl)acetate

Cat. No.: B8575118
M. Wt: 242.27 g/mol
InChI Key: HQKFEUBRVQNYME-UHFFFAOYSA-N
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Description

Benzyl 2-(2-hydroxyphenyl)acetate is an aromatic ester featuring a benzyl ester group linked to a phenylacetic acid backbone with a hydroxyl substituent at the ortho position of the phenyl ring. This compound’s ortho-hydroxyl group may enable intramolecular hydrogen bonding, influencing its stability and reactivity. Its structural framework is relevant in organic synthesis, particularly in developing UV absorbers or pharmaceutical intermediates, though specific applications require further research.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

HQKFEUBRVQNYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(2-hydroxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol with 2-hydroxyphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of benzyl 2-hydroxyphenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Benzyl 2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl 2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Benzyl 2-(3-hydroxyphenyl)acetate (CAS 295320-25-1)

  • Structure : Hydroxyl group at the meta position (3-position) of the phenyl ring.
  • This positional change may also alter acidity (pKa) and metabolic stability .

Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3)

  • Structure : Hydroxyl at the para position (4-position) with an additional methyl group at the 2-position.
  • Properties : The para-hydroxyl enhances resonance stabilization, while the methyl group increases steric bulk, possibly reducing enzymatic degradation. Predicted pKa: 9.88 .

Ester Group Variations

Methyl 2-(2-hydroxyphenyl)acetate

  • Structure : Methyl ester instead of benzyl.
  • Properties : Smaller ester group increases volatility (boiling point ~297°C predicted) but reduces lipophilicity compared to benzyl esters. This impacts bioavailability in pharmaceutical contexts .

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate (CAS 103324-26-1)

  • Structure : Methoxy substituent at the 3-position adjacent to the hydroxyl.
  • Properties : Methoxy’s electron-donating effect stabilizes the aromatic ring, altering UV absorption profiles. Molecular weight: 196.2 g/mol .

Functional Group Modifications

Methyl 2-(2-(hydroxymethyl)phenyl)acetate (CAS 872018-06-9)

  • Structure : Hydroxymethyl (–CH2OH) replaces the hydroxyl group.

Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (CAS 1891181-95-5)

  • Structure : Chloro and methyl substituents with a hydroxyl on the acetate chain.
  • Properties : Chlorine’s electronegativity enhances electrophilic reactivity, while the branched structure may hinder crystallization. Molecular weight: 214.65 g/mol .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzyl 2-(2-hydroxyphenyl)acetate Not available C15H14O3 ~242.27 (calculated) 2-hydroxyphenyl, benzyl ester Likely intramolecular H-bonding
Benzyl 2-(3-hydroxyphenyl)acetate 295320-25-1 C15H14O3 242.27 3-hydroxyphenyl, benzyl ester Higher solubility vs. ortho isomer
Methyl 2-(4-hydroxy-2-methylphenyl)acetate 114474-04-3 C10H12O3 180.2 4-hydroxy, 2-methyl, methyl ester Predicted pKa 9.88
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate 103324-26-1 C10H12O4 196.2 2-hydroxy, 3-methoxy, methyl ester Enhanced UV stability

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